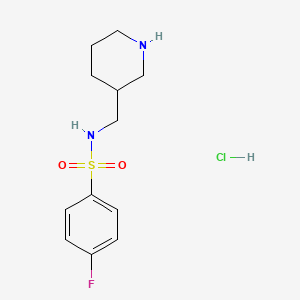

4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride

Description

4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position. The compound features a piperidin-3-ylmethylamine moiety linked to the sulfonamide group via a methylene bridge.

Properties

IUPAC Name |

4-fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10;/h3-6,10,14-15H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJYMAPYAYDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNS(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353971-00-2 | |

| Record name | Benzenesulfonamide, 4-fluoro-N-(3-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride, with the CAS number 1353971-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H18ClFN2O2S

- Molecular Weight : 308.8 g/mol

- CAS Number : 1353971-00-2

The compound is a derivative of benzenesulfonamide, which is known for its diverse biological activities. Its mechanism of action may involve interactions with various biomolecules, particularly in cardiovascular and antimicrobial contexts.

Antimicrobial Activity

Research indicates that compounds similar to 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide exhibit significant antibacterial and antifungal properties. For instance, studies on related piperidine derivatives have shown enhanced inhibitory effects against Gram-positive and Gram-negative bacteria due to structural modifications on the piperidine ring .

Table 1: Antimicrobial Activity Data

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cardiovascular Effects

In a study utilizing an isolated rat heart model, the biological activity of benzenesulfonamide derivatives was evaluated concerning their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly reduce perfusion pressure over time, suggesting potential applications in managing cardiovascular conditions .

Table 2: Effects on Perfusion Pressure

| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|---|

| Control | Krebs-Henseleit solution only | - | 0 |

| Experimental Group I | 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide | 0.001 | -20 |

| Experimental Group II | Benzenesulfonamide | 0.001 | -10 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study assessed the antimicrobial efficacy of various piperidine derivatives against multiple pathogens. The findings highlighted that the introduction of electron-withdrawing groups significantly enhanced antibacterial activity . -

Cardiovascular Study :

Another investigation focused on the cardiovascular implications of benzenesulfonamide derivatives, demonstrating that these compounds could modulate coronary resistance through calcium channel inhibition, leading to decreased perfusion pressure .

Pharmacokinetics

Understanding the pharmacokinetic parameters of 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride is crucial for predicting its behavior in biological systems. Theoretical models have been employed to evaluate absorption, distribution, metabolism, and excretion (ADME) properties using tools like SwissADME .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Plasma Protein Binding | High |

| Metabolism | Hepatic |

| Excretion | Renal |

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. The introduction of a fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against bacterial strains.

Anticancer Properties

Research indicates that compounds similar to 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.

Biochemical Research

This compound serves as a useful reagent in biochemical assays due to its ability to modify proteins and other biomolecules selectively. Its sulfonamide group can form covalent bonds with amino acids, facilitating studies on enzyme mechanisms and protein interactions.

Drug Design and Synthesis

The compound's structure provides a scaffold for medicinal chemists to design novel drugs. By modifying the piperidine ring or the benzenesulfonamide moiety, researchers can develop derivatives with improved pharmacological profiles.

Inhibitors of Biological Pathways

The compound has shown promise as an inhibitor in various biological pathways, particularly those involving enzyme activity related to metabolic disorders. This application is crucial in developing treatments for conditions such as diabetes and obesity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamide derivatives, including 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.

Chemical Reactions Analysis

Sulfonamide Group

The sulfonamide moiety (-SONH-) participates in:

-

Hydrogen bonding : Stabilizes interactions in biological systems (e.g., enzyme inhibition) .

-

Acid/Base Reactions : The sulfonamide proton (N-H) is weakly acidic (pKa ~10–12), enabling deprotonation under strong basic conditions .

Piperidine Moiety

The secondary amine in the piperidine ring undergoes:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

Example : -

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Fluorine Substituent

The fluorine atom on the benzene ring enables:

-

Nucleophilic Aromatic Substitution (NAS) : Activated by the electron-withdrawing sulfonamide group.

Example :Limited experimental data exists, but analogous reactions occur at 120–150°C .

Acylation of the Piperidine Nitrogen

Conditions :

| Reagent | Solvent | Base | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DMF | DIPEA | 76% | |

| Benzoyl chloride | THF | NaHCO | 68% |

Mechanism :

-

Deprotonation of the hydrochloride salt with a base.

-

Nucleophilic attack by the piperidine nitrogen on the acyl chloride.

Oxidation of the Piperidine Ring

Reagents :

-

m-CPBA (meta-chloroperbenzoic acid) oxidizes the amine to an N-oxide.

-

H2_22O2_22/AcOH : Mild oxidation under acidic conditions.

Outcome :

Applications : Enhances solubility and modifies biological activity .

Salt Metathesis

Process :

Alternative Salts :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare the target compound with its analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Structural Analogues: Piperidine Position and Substituent Effects

Key structural variations include:

- Position of the piperidine ring : 3-ylmethyl vs. 4-yl substitution.

- Halogen substituents : Fluoro vs. chloro groups.

- Linker flexibility : Presence or absence of a methylene bridge.

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular formula and weight inferred from analogs.

†Calculated based on and .

Structural Insights :

- Halogen substitution : Fluorine (electronegative, hydrogen-bond acceptor) vs. chlorine (larger, lipophilic) may influence binding affinity and metabolic stability .

- Diazepane-containing analogs (e.g., 10j, 10k) exhibit higher molecular weights due to the seven-membered ring, which may alter pharmacokinetic profiles .

Key Observations :

- Yields for diazepane-containing sulfonamides (10j, 10k) are notably low (~0.005–0.010 g), suggesting challenges in purification or reaction efficiency .

- High-yield routes (e.g., 89–90% in and ) employ optimized conditions like anhydrous K₂CO₃ and polar aprotic solvents.

Pharmacological Implications

While direct activity data for the target compound are unavailable, analogs provide insights:

- 5-HT6 Receptor Antagonism : Diazepane-containing sulfonamides (10j, 10k) are evaluated for cognitive disorder treatment, highlighting the role of heterocyclic moieties in receptor binding .

- Dual α2A/5-HT7 Antagonism : Piperidine-linked sulfonamides (e.g., and ) demonstrate receptor selectivity, influenced by substituent positioning and linker flexibility .

- Antifungal Activity : Sulfonamides with biphenyl or diphenyl groups () show moderate activity, suggesting halogen and aromatic substituents enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction purification via recrystallization or column chromatography is critical. Purity validation should combine HPLC (≥98% purity threshold) and 1H NMR spectroscopy to confirm structural integrity. For example, impurities like residual solvents (e.g., acetone at 0.2%) can be detected via NMR . LC/MS analysis ([M+H]+ ion tracking) further ensures molecular weight consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impermeable nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if ventilation is inadequate .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping. Decontaminate with ethanol/water mixtures .

- Toxicity Mitigation : Acute toxicity data are limited; assume irritancy to skin/eyes. Immediate rinsing with water for 15+ minutes is required upon exposure .

Q. How can researchers characterize the compound’s solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with solvents like DMSO (for stock solutions), water, and ethanol at 25°C. Centrifugation and UV-Vis spectroscopy quantify solubility .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in buffers (pH 1–10) identifies degradation pathways (e.g., sulfonamide bond cleavage) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction yields and reduce byproducts during synthesis?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model intermediates and transition states, identifying energy barriers. For example, ICReDD’s quantum chemical calculations predict optimal reaction conditions (e.g., solvent polarity, temperature) .

- Machine Learning (ML) : Train ML models on historical reaction data to predict coupling efficiencies and byproduct formation. Feedback loops between experimental and computational data refine predictions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 1H/13C NMR, LC/MS, and IR spectroscopy. For instance, unexpected NMR peaks may arise from enantiomeric impurities, necessitating chiral HPLC .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns (e.g., piperidine ring protons) .

- X-ray Crystallography : Resolve ambiguous NOEs in NMR by crystallizing the compound and analyzing its crystal lattice .

Q. What are the challenges in assessing this compound’s biological activity, and how can they be addressed?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors like GPCRs or enzymes. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Off-Target Effects : Perform high-throughput screening against kinase panels or cytochrome P450 isoforms to identify unintended interactions .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-QTOF-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across literature sources?

- Methodological Answer :

- Parameter Harmonization : Compare solvent polarity (e.g., DMF vs. THF), catalyst loadings (e.g., Pd/C vs. Raney Ni), and reaction times. For example, yields may drop in polar aprotic solvents due to side reactions .

- Reproducibility Checks : Replicate published protocols with strict adherence to stoichiometry and temperature gradients. Publish negative results to highlight irreproducible steps .

Advanced Methodological Tools

Q. What role do asymmetric synthesis techniques play in achieving high enantiomeric purity?

- Methodological Answer :

- Chiral Auxiliaries : Introduce enantiopure intermediates (e.g., (R)-BINOL) during piperidine functionalization. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B resolves racemic mixtures with >90% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.